Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine
Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine
Executive Summary
In the landscape of medicinal chemistry and neuropharmacology, the 4-aryl-4-piperidinol scaffold represents a privileged structural motif. Specifically, 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (also systematically named 4-(3,4-Dichlorophenyl)-1-methylpiperidin-4-ol) serves as a critical intermediate and pharmacophore model for central nervous system (CNS) active agents[1]. Registered under CAS number 1198285-69-6[2], this compound integrates a highly lipophilic di-halogenated aromatic ring with an ionizable tertiary amine, making it an ideal candidate for probing receptor binding pockets, including sigma receptors, monoamine transporters, and various G-protein-coupled receptors (GPCRs)[3].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural biology utility, and a self-validating synthetic methodology designed for high-yield laboratory production.
Physicochemical Properties & Molecular Descriptors
Understanding the physicochemical profile of this compound is essential for predicting its pharmacokinetic behavior, such as blood-brain barrier (BBB) permeability and receptor affinity. The molecule's high lipophilicity, driven by the 3,4-dichlorophenyl moiety, is balanced by the polar surface area contributed by the tertiary amine and the C4-hydroxyl group.
Table 1: Summary of Physicochemical Data
| Property | Value | Scientific Implication |
| IUPAC Name | 4-(3,4-Dichlorophenyl)-1-methylpiperidin-4-ol | Standard systematic nomenclature[4]. |
| CAS Registry Number | 1198285-69-6 | Unique chemical identifier[2]. |
| Molecular Formula | C₁₂H₁₅Cl₂NO | Determines exact mass and elemental composition[2]. |
| Molar Mass | 260.16 g/mol | Ideal for oral bioavailability (Lipinski's Rule of 5). |
| Topological PSA (tPSA) | ~23.5 Ų | Highly favorable for passive blood-brain barrier (BBB) crossing. |
| Estimated LogP | 3.2 – 3.5 | Optimal lipophilicity for CNS target engagement and membrane partitioning. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates specific, directional receptor interactions. |
| Estimated pKa (Amine) | ~9.2 | Exists primarily as a protonated cation at physiological pH (7.4), critical for salt-bridge formation. |
Synthetic Methodology & Mechanistic Causality
The synthesis of 4-aryl-4-piperidinols is classically achieved via the nucleophilic addition of an aryl Grignard reagent to a piperidone derivative[3],[5]. The following protocol details the synthesis of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, emphasizing the causality behind each procedural step to ensure a self-validating workflow.
Experimental Protocol: Grignard Addition Workflow
Objective: High-yield synthesis while suppressing aldol condensation and E1 dehydration side reactions.
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System Preparation (Anhydrous Conditions): Flame-dry a 250 mL round-bottom flask and purge with Argon.
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Causality: Grignard reagents are highly sensitive to moisture. Even trace water will prematurely quench 3,4-dichlorophenylmagnesium bromide to 1,2-dichlorobenzene.
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Electrophile Preparation: Dissolve 10 mmol of 1-methyl-4-piperidone[6] in 20 mL of anhydrous Tetrahydrofuran (THF). Cool to 0°C.
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Causality: THF is strictly required over non-coordinating solvents because its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the Grignard reagent.
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Nucleophilic Addition: Dropwise add 1.2 equivalents of 3,4-dichlorophenylmagnesium bromide (0.5 M in THF) over 30 minutes.
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Causality: Maintaining the reaction at 0°C during addition prevents the Grignard reagent from acting as a base. If the temperature rises, it will deprotonate the α-carbons of the piperidone, leading to enolization and subsequent self-condensation (aldol products) rather than the desired nucleophilic attack.
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Reaction Maturation: Remove the ice bath, allowing the mixture to warm to 25°C. Stir for 4 hours.
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Mild Quenching (Critical Step): Cool back to 0°C and slowly add 15 mL of saturated aqueous NH₄Cl.
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Causality: NH₄Cl provides a buffered, mild proton source (pH ~6-7) to hydrolyze the tetrahedral magnesium alkoxide intermediate. Using a strong acid (e.g., HCl) would protonate the newly formed tertiary alcohol, triggering the formation of a stable carbocation and subsequent E1 dehydration to an undesired tetrahydropyridine impurity.
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Extraction & QC Validation: Extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.
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Self-Validation: Run TLC (DCM:MeOH 9:1). The product will stain positive with Dragendorff's reagent (indicating the tertiary amine) and show a lower Rf than the starting piperidone due to the hydroxyl group.
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Figure 1: Mechanistic workflow for the Grignard synthesis of the target 4-piperidinol.
Spectroscopic Characterization Standards
To definitively confirm the structural integrity of the synthesized batch, the following spectroscopic markers must be validated:
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¹H-NMR (CDCl₃, 400 MHz): Look for the disappearance of the ketone environment. The N-methyl group will appear as a sharp singlet at ~δ 2.3 ppm. The 3,4-dichlorophenyl protons will present as a distinct multiplet at δ 7.2–7.6 ppm. The hydroxyl proton typically appears as a broad singlet at ~δ 2.0 ppm (exchanges with D₂O).
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¹³C-NMR (CDCl₃, 100 MHz): The defining proof of successful addition is the absence of the carbonyl carbon (~210 ppm) and the appearance of a new quaternary carbon signal at ~70–72 ppm , corresponding to the C4 carbinol carbon.
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ESI-MS: The expected [M+H]⁺ peak is at m/z 260.1. Crucially, because the molecule contains two chlorine atoms, the mass spectrum must display a characteristic 9:6:1 isotopic pattern for the M : M+2 : M+4 peaks, validating the di-halogenated structure.
Pharmacophore Utility & Structural Biology Context
The utility of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in drug discovery stems from its near-perfect alignment with classical CNS pharmacophore models[7].
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The Lipophilic Domain: The 3,4-dichlorophenyl ring inserts deeply into hydrophobic receptor pockets. The highly polarizable chlorine atoms frequently engage in halogen bonding with the carbonyl oxygens of the receptor's peptide backbone, significantly increasing binding affinity.
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The Ionizable Center: With a pKa of ~9.2, the N-methyl tertiary amine is protonated at physiological pH. This cationic center is strictly required to form a salt bridge with conserved acidic residues (e.g., Aspartate or Glutamate) found in the transmembrane helices of GPCRs and monoamine transporters.
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The Conformational Anchor: The C4-hydroxyl group acts as a hydrogen bond donor/acceptor. It anchors the piperidine ring to polar residues within the binding site, restricting rotational freedom and reducing the entropic penalty of binding.
Figure 2: Pharmacophore interaction model mapping functional groups to receptor targets.
Storage, Stability, and Handling Protocols
To maintain the chemical integrity of the compound over time, specific handling parameters must be enforced:
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Storage: Store at 2–8°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or N₂). Prolonged exposure to ambient oxygen can lead to the slow N-oxidation of the tertiary amine.
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Chemical Stability: The compound is highly stable under neutral and basic conditions. However, it is fundamentally incompatible with strong, hot acids (e.g., concentrated H₂SO₄), which will catalyze the dehydration of the tertiary alcohol into an alkene.
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Safety & Handling: Due to its high lipophilicity and potential CNS activity, the compound may readily penetrate the dermal barrier. Standard laboratory PPE (nitrile gloves, lab coat, safety glasses) and manipulation within a certified fume hood are mandatory.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 18675728, 4-(3,4-Dichlorophenyl)-4-piperidinol." PubChem. Available at:[Link]
- European Patent Office / Google Patents. "Spiro(2H-1benzopyran-2,4'-piperidine) derivates as glycine transport inhibitors (US20040029904A1)." Google Patents.
Sources
- 1. 1226037-33-7|4-[(3-Chlorophenyl)methyl]piperidin-4-ol|BLD Pharm [bldpharm.com]
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- 3. US20040029904A1 - Spiro(2H-1benzopyran-2,4'-piperidine) derivates as glycine transport inhibitors - Google Patents [patents.google.com]
- 4. CAS:1198285-73-2, 4-(3-Chloro-5-fluorophenyl)-1-methylpiperidin-4-ol-毕得医药 [bidepharm.com]
- 5. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 [data.epo.org]
- 6. MeSH RDF Explorer [id.nlm.nih.gov]
- 7. 4-(3,4-Dichlorophenyl)-4-piperidinol | C11H13Cl2NO | CID 18675728 - PubChem [pubchem.ncbi.nlm.nih.gov]
